HDAC1 vs. HDAC3 Isoform Selectivity: A 9.4-Fold Window
The compound exhibits differential inhibition across human HDAC isoforms, with an IC₅₀ of 1,450 nM against HDAC1 compared to 13,700 nM against HDAC3, yielding a 9.4-fold selectivity window [1]. This contrasts with broad-spectrum HDAC inhibitors such as vorinostat (SAHA), which typically show IC₅₀ values in the low-nanomolar range across HDAC1–3 with minimal isoform discrimination [2]. The data position this compound as a weak but moderately selective HDAC1-preferring ligand, which may be advantageous in target deconvolution or chemical biology contexts where pan-inhibition is undesirable.
| Evidence Dimension | HDAC isoform inhibition potency and selectivity |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 1,450 nM; HDAC2 IC₅₀ = 1,590 nM; HDAC3 IC₅₀ = 13,700 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC₅₀ ≈ 10–50 nM; HDAC3 IC₅₀ ≈ 10–50 nM (pan-inhibitor, no significant selectivity) |
| Quantified Difference | 9.4-fold HDAC1/HDAC3 selectivity for target compound vs. ~1-fold for vorinostat |
| Conditions | Inhibition of C-terminal His-tagged/FLAG-tagged full-length human recombinant HDAC1, HDAC2, HDAC3 expressed in baculovirus/Sf9 cells; fluorescence-based assay (BindingDB curated by ChEMBL) |
Why This Matters
For researchers requiring preferential HDAC1 inhibition over HDAC3 in epigenetic studies, this compound offers a measurable selectivity advantage over pan-inhibitors, reducing confounding effects from HDAC3 co-inhibition.
- [1] BindingDB. BDBM50189919 (CHEMBL3827055). HDAC1 IC50: 1.45E+3 nM; HDAC2 IC50: 1.59E+3 nM; HDAC3 IC50: 1.37E+4 nM. Inhibition of recombinant human HDACs expressed in baculovirus/Sf9 cells. http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50189919 View Source
- [2] Richon VM et al. (2006) Vorinostat (SAHA): HDAC inhibitor with pan-inhibitory activity. Proc Natl Acad Sci USA. IC50 values for HDAC1–3 typically <50 nM. View Source
